3,4-Dichlorophenylacetic acid chemical properties
3,4-Dichlorophenylacetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichlorophenylacetic Acid
Abstract
3,4-Dichlorophenylacetic acid (3,4-DClPAA), a halogenated derivative of phenylacetic acid, is a compound of significant interest in chemical research, agriculture, and pharmaceutical development. Its unique chemical structure, characterized by a dichlorinated phenyl ring attached to an acetic acid moiety, imparts specific physicochemical and biological properties.[1] This guide provides a comprehensive technical overview of 3,4-DClPAA, consolidating critical data on its chemical identity, physical properties, synthesis, analytical characterization, and biological activity. We delve into its recently identified role as a potent auxin analog, offering field-proven insights for researchers in plant sciences and agrochemical development.[2][3] Furthermore, this document outlines detailed methodologies for its analysis and discusses essential safety and handling protocols, serving as an authoritative resource for scientists and development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of effective research and development. 3,4-DClPAA is an organic compound typically appearing as a white to off-white crystalline solid.[1][4][5] Its structural and physical characteristics are pivotal for its reactivity, solubility, and biological interactions.
Structural Identifiers
Correctly identifying the compound is critical for reproducibility and navigating chemical databases. The key identifiers for 3,4-Dichlorophenylacetic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 5807-30-7 | [6], [7] |
| Molecular Formula | C₈H₆Cl₂O₂ | [6], [8] |
| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [6] |
| SMILES | C1=CC(=C(C=C1CC(=O)O)Cl)Cl | [6] |
| InChIKey | ZOUPGSMSNQLUNW-UHFFFAOYSA-N | [6], [8] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvents and experimental conditions. These parameters are essential for designing synthetic routes, formulating solutions, and developing analytical methods.
| Property | Value | Source |
| Molecular Weight | 205.03 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [1], [4] |
| Melting Point | 89-91 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1], [9] |
| pKa | ~2.9 (Predicted for related dichlorophenoxyacetic acid) | [10], [11] |
Synthesis and Reactivity
3,4-DClPAA is a valuable intermediate in organic synthesis.[5] While multiple synthetic routes exist, a common approach involves the modification of a dichlorinated benzene precursor. The carboxylic acid functional group provides a reactive site for standard derivatization reactions, such as esterification or amide bond formation, enabling its use in the parallel solid-phase synthesis of more complex molecules.[9]
The choice of a synthetic pathway depends on starting material availability, desired purity, and scalability. A representative synthesis might involve the conversion of 3,4-dichlorotoluene to 3,4-dichlorobenzyl cyanide, followed by hydrolysis to yield the final acid. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Analytical Methodology
Accurate and precise quantification of 3,4-DClPAA is essential for quality control, metabolic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
The causality behind the experimental choices is critical for developing a self-validating system. The acidic nature of 3,4-DClPAA dictates the use of an acidic mobile phase to ensure the molecule is in its neutral, protonated state, which promotes retention on a nonpolar stationary phase like C18. The aromatic ring provides a strong chromophore, making UV detection a straightforward and sensitive choice. For complex matrices or trace-level detection, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a validated starting point for the quantification of 3,4-DClPAA in a research setting.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 3,4-DClPAA in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (e.g., from a reaction mixture):
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction. Acidify the aqueous sample to pH ~2 with 1M HCl, then extract with a water-immiscible organic solvent like ethyl acetate. The acidification ensures the analyte is protonated and preferentially partitions into the organic layer.
-
Evaporate the organic solvent under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic group.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 280-285 nm, corresponding to the absorbance maximum of the dichlorophenyl group.[12]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of 3,4-DClPAA.
-
Construct a calibration curve by plotting peak area versus concentration for the prepared standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Biological Activity: A Novel Auxin Analog
Recent groundbreaking research has identified 3,4-DClPAA as a potent auxin analog, expanding the toolkit for plant growth regulation and agricultural applications.[2][13] Unlike its well-known relative, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is primarily used as a selective herbicide, 3,4-DClPAA demonstrates beneficial growth-promoting effects.[2]
Mechanism of Action
3,4-DClPAA functions by mimicking the natural plant hormone indole-3-acetic acid (IAA). It acts through the established auxin signaling pathway, which is fundamental to nearly every aspect of plant growth and development.[2]
-
Receptor Binding: 3,4-DClPAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Molecular docking studies suggest a high binding affinity, particularly to the TIR1 receptor.[2][3]
-
SCF-TIR1/AFB Complex Activation: This binding event stabilizes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
Proteasomal Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription and leading to downstream physiological effects.[2]
Physiological studies confirm this mechanism, showing that 3,4-DClPAA promotes the elongation of oat coleoptile segments, induces the formation of adventitious roots, and enhances overall crop root growth.[3][13]
Toxicology and Safety
As with any laboratory chemical, proper handling of 3,4-DClPAA is imperative. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
While specific toxicological data for 3,4-DClPAA is limited, related compounds like 2,4-D have been studied extensively, with research indicating potential for toxicity at high doses.[14][15][16] Therefore, treating 3,4-DClPAA with appropriate caution is advised.
Conclusion
3,4-Dichlorophenylacetic acid is a multifaceted compound with well-defined chemical properties and burgeoning biological applications. Its identity is firmly established, and its physicochemical characteristics make it amenable to standard synthetic and analytical techniques. The recent discovery of its function as a growth-promoting auxin analog, distinct from the herbicidal nature of similar structures, opens new avenues for research in agriculture and plant biology. This guide provides the foundational knowledge and practical methodologies required for researchers, scientists, and drug development professionals to effectively and safely utilize 3,4-DClPAA in their work.
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